molecular formula C20H14O7 B086992 Dihydroxymaleic anhydride bis(phenylacetate) CAS No. 132-81-0

Dihydroxymaleic anhydride bis(phenylacetate)

Cat. No. B086992
CAS RN: 132-81-0
M. Wt: 366.3 g/mol
InChI Key: SVZZYSUBDXSGJH-UHFFFAOYSA-N
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Description

Dihydroxymaleic anhydride bis(phenylacetate), also known as DHMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DHMA is a derivative of maleic anhydride and phenylacetic acid, and its chemical structure consists of two phenylacetate groups attached to a dihydroxymaleic anhydride molecule.

Mechanism Of Action

The mechanism of action of Dihydroxymaleic anhydride bis(phenylacetate) is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Dihydroxymaleic anhydride bis(phenylacetate) has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins.

Biochemical And Physiological Effects

Dihydroxymaleic anhydride bis(phenylacetate) has been shown to have anti-cancer properties in various in vitro and in vivo studies. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Dihydroxymaleic anhydride bis(phenylacetate) has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

Dihydroxymaleic anhydride bis(phenylacetate) has several advantages for lab experiments, including its easy synthesis, solubility in organic solvents, and potential anti-cancer properties. However, Dihydroxymaleic anhydride bis(phenylacetate) has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

For research on Dihydroxymaleic anhydride bis(phenylacetate) include further studies on its anti-cancer properties and potential applications in the treatment of inflammatory diseases. Dihydroxymaleic anhydride bis(phenylacetate) may also have potential applications in materials science and catalysis, and further studies on its properties in these fields are needed. Additionally, further studies are needed to fully understand the mechanism of action of Dihydroxymaleic anhydride bis(phenylacetate) and its potential toxicity.

Synthesis Methods

Dihydroxymaleic anhydride bis(phenylacetate) can be synthesized by reacting maleic anhydride with phenylacetic acid in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction produces Dihydroxymaleic anhydride bis(phenylacetate) as a white crystalline solid that is soluble in organic solvents such as acetone and ethanol.

Scientific Research Applications

Dihydroxymaleic anhydride bis(phenylacetate) has been studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, Dihydroxymaleic anhydride bis(phenylacetate) has been used as a crosslinking agent for the synthesis of polymeric materials with improved mechanical and thermal properties. In catalysis, Dihydroxymaleic anhydride bis(phenylacetate) has been used as a catalyst for the synthesis of various organic compounds. In biomedical research, Dihydroxymaleic anhydride bis(phenylacetate) has been studied for its potential anti-cancer properties.

properties

CAS RN

132-81-0

Product Name

Dihydroxymaleic anhydride bis(phenylacetate)

Molecular Formula

C20H14O7

Molecular Weight

366.3 g/mol

IUPAC Name

[2,5-dioxo-4-(2-phenylacetyl)oxyfuran-3-yl] 2-phenylacetate

InChI

InChI=1S/C20H14O7/c21-15(11-13-7-3-1-4-8-13)25-17-18(20(24)27-19(17)23)26-16(22)12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

SVZZYSUBDXSGJH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)OC2=C(C(=O)OC2=O)OC(=O)CC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=C(C(=O)OC2=O)OC(=O)CC3=CC=CC=C3

Other CAS RN

132-81-0

synonyms

[2,5-dioxo-4-(2-phenylacetyl)oxy-3-furyl] 2-phenylacetate

Origin of Product

United States

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